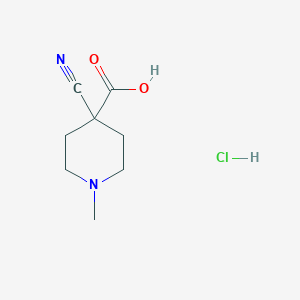

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with cyanogen bromide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvents

Catalysts: None required

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with controlled temperature and pressure

Purification: Crystallization and filtration to obtain high-purity product

Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids

Reduction: Can be reduced to form amines

Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Substitution: Sodium hydroxide (NaOH) in aqueous solution

Major Products

Oxidation: 4-Cyano-1-methylpiperidine-4-carboxylic acid

Reduction: 4-Amino-1-methylpiperidine

Substitution: Various substituted piperidines depending on the nucleophile used

Applications De Recherche Scientifique

Synthesis and Properties

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several methods, often involving the transformation of piperidine derivatives. A notable synthesis method involves the dehydration of isonipecotamide using thionyl chloride, yielding the hydrochloride salt with high purity and yield . The compound is characterized by its unique chemical structure, which allows it to function as an intermediate in various synthetic pathways.

Intermediate for Drug Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of various active pharmaceutical ingredients (APIs) due to its ability to undergo further chemical modifications. For instance, it serves as a precursor for synthesizing potent inhibitors targeting viral proteases, such as those involved in hepatitis C virus (HCV) treatment .

Anticancer Agents

Research has demonstrated that derivatives of 4-cyano-1-methylpiperidine-4-carboxylic acid exhibit promising anticancer activity. A study synthesized new propanamide derivatives incorporating this compound, which were evaluated for their anticancer potential. Some derivatives showed low IC50 values, indicating strong activity against cancer cell lines compared to established drugs like doxorubicin .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals. It can be used as an intermediate in the synthesis of agrochemical agents that target specific pests or diseases in crops. The ability to modify its structure allows for the development of novel agrochemicals with enhanced efficacy and reduced environmental impact .

Case Study 1: Synthesis of Antiviral Agents

A significant study focused on the development of irreversible HCV protease inhibitors using 4-cyano-1-methylpiperidine-4-carboxylic acid as a scaffold. The research highlighted the compound's ability to form covalent bonds with target enzymes, enhancing its inhibitory potency . The design of these inhibitors was guided by structural bioinformatics, leading to compounds with IC50 values in the nanomolar range.

Case Study 2: Anticancer Activity Evaluation

Another important research effort synthesized several derivatives based on 4-cyano-1-methylpiperidine-4-carboxylic acid and evaluated their anticancer properties. The results indicated that specific modifications to the piperidine structure could significantly enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Data Summary Table

Mécanisme D'action

The mechanism of action of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Cyano-1-methylpiperidine-4-carboxylic acid

- 1-Methylpiperidine-4-carboxylic acid

- 4-Cyano-1-methylpiperidine

Uniqueness

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to its combination of a cyano group and a carboxylic acid group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research .

Activité Biologique

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride (CNMP-HCl) is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article will explore the biological activity of CNMP-HCl, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CNMP-HCl features a piperidine ring with a methyl group at the 1st position and both cyano and carboxylic acid groups at the 4th position. The addition of hydrochloric acid forms a hydrochloride salt, enhancing its solubility and bioavailability. The structural formula can be represented as:

This unique structure allows for various chemical reactions, such as esterification and amidation, which are critical for synthesizing biologically active derivatives.

Medicinal Applications

Research has indicated that CNMP-HCl may serve as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders. Its structural similarity to other piperidine derivatives suggests potential interactions with various biological targets, including receptors and enzymes involved in neurological pathways.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Cyano-1-methylpiperidine-4-carboxylic acid HCl | Not available | Potential intermediate for neurological drugs |

| 1-Methylpiperidine-4-carboxylic acid hydrochloride | 2760043 | Similar applications but lacks cyano group |

| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | Distinct structure; less relevance in CNS disorders |

The biological activity of CNMP-HCl is hypothesized to involve modulation of neurotransmitter systems. Its cyano group may facilitate nucleophilic additions, potentially influencing receptor binding affinities. Preliminary studies suggest that it may interact with key targets such as:

- Cholinergic receptors : Implicated in cognitive function.

- Dopaminergic pathways : Relevant for mood regulation and neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of CNMP-HCl derivatives in various therapeutic areas:

- Anticancer Activity : A derivative of CNMP-HCl was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM across different tumor types . This indicates a promising avenue for developing anticancer agents.

- Neuroprotective Effects : In vitro assays have shown that compounds derived from CNMP-HCl exhibit protective effects on neuronal cell lines exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies indicate that CNMP-HCl may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory conditions .

Propriétés

IUPAC Name |

4-cyano-1-methylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;/h2-5H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZSLIDHWVKJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.